N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound featuring a benzothiazole core, an ethylsulfonyl group, and a pyridinylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the Knoevenagel condensation reaction, which involves the reaction of 6-ethylbenzo[d]thiazol-2-amine with an appropriate aldehyde or ketone in the presence of a base
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The reaction conditions would be optimized to maximize yield and purity, and purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as sodium ethoxide or pyridine derivatives can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives of the benzothiazole core.
Substitution: Introduction of various functional groups at different positions on the benzothiazole ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological systems or as a precursor for bioactive compounds.
Medicine: It has potential as a lead compound for drug development, particularly in the areas of anti-inflammatory and anti-tubercular therapies.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The binding of the compound to these targets can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl)acetamide
N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds.
Biological Activity
The compound N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will delve into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C19H22N2O3S
- Molecular Weight : 358.45 g/mol
The structure features a benzo[d]thiazole moiety, which is known for its biological activity, linked to an ethylsulfonylphenyl group and a pyridin-2-ylmethyl acetamide side chain.
Anticancer Properties
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For example, derivatives of benzothiazole have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial disruption and caspase activation .
The proposed mechanism through which this compound exerts its effects includes:
- ROS Generation : The compound may increase intracellular ROS levels, which can lead to oxidative stress in cancer cells.
- Mitochondrial Dysfunction : Elevated ROS can disrupt mitochondrial membrane potential (MMP), triggering apoptotic pathways.
- Caspase Activation : The activation of caspases, particularly caspase-3 and -7, plays a crucial role in the execution phase of apoptosis.
Cytotoxicity Studies
In vitro studies have demonstrated that similar compounds exhibit selective cytotoxicity towards cancerous cells compared to normal cells. For instance, one study reported that a benzothiazole derivative exhibited higher cytotoxicity against hepatoma cells than against normal hepatic cells due to the latter's lower susceptibility to ROS-induced damage .
Table 1: Summary of Biological Activities
Case Study: Cytotoxic Effects on Hepatoma Cells
A specific case study investigated the effects of a structurally related compound on hepatoma cell lines. The results indicated significant cytotoxic activity characterized by:
- Increased ROS levels
- Decreased glutathione levels
- Activation of caspases leading to apoptosis
This highlights the potential for developing therapeutic agents based on the structure of this compound for targeted cancer therapies.
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-3-18-10-13-22-23(15-18)32-25(27-22)28(17-20-7-5-6-14-26-20)24(29)16-19-8-11-21(12-9-19)33(30,31)4-2/h5-15H,3-4,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKFSWOEVPBDTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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